BenchChemオンラインストアへようこそ!

(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone

salt formation aqueous solubility formulation development

(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone (CAS 1185299-40-4), commonly supplied as its hydrochloride salt, is a 1,2,4-oxadiazole–morpholine hybrid with the molecular formula C₁₄H₁₆N₄O₃·HCl and a molecular weight of 324.76 g/mol. The compound features an aminomethyl substituent at the oxadiazole 5-position, a morpholino carbonyl group attached to the phenyl ring, and is classified as an API intermediate and research scaffold in medicinal chemistry.

Molecular Formula C14H16N4O3
Molecular Weight 288.30 g/mol
Cat. No. B11926487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone
Molecular FormulaC14H16N4O3
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CN
InChIInChI=1S/C14H16N4O3/c15-9-12-16-13(17-21-12)10-2-1-3-11(8-10)14(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9,15H2
InChIKeyZTHVZEGOIAGUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone – Procurement-Ready Chemical Profile


(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone (CAS 1185299-40-4), commonly supplied as its hydrochloride salt, is a 1,2,4-oxadiazole–morpholine hybrid with the molecular formula C₁₄H₁₆N₄O₃·HCl and a molecular weight of 324.76 g/mol [1]. The compound features an aminomethyl substituent at the oxadiazole 5-position, a morpholino carbonyl group attached to the phenyl ring, and is classified as an API intermediate and research scaffold in medicinal chemistry . It is commercially available at purities ranging from 95% to ≥98% from multiple global suppliers under ISO-certified quality systems .

Why (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone Cannot Be Interchanged with In-Class Analogues


Within the 1,2,4-oxadiazole–morpholine family, substituent identity at the oxadiazole 5-position exerts profound effects on physicochemical properties, hydrogen-bonding capacity, and synthetic tractability. The aminomethyl group of the target compound provides a protonatable primary amine (pKₐ ~9–10) absent in chloromethyl (CAS 1119452-68-4) or methyl analogues, enabling pH-dependent solubility modulation and salt formation that directly impacts formulation development and downstream conjugation chemistry . Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts, meaning that even regioisomeric substitution within the oxadiazole class yields non-equivalent pharmacokinetic and solubility profiles [1]. Procurement of a generic oxadiazole–morpholine congener without considering these structural determinants therefore risks introducing uncontrolled variability in lead optimisation and scale-up campaigns.

Quantitative Differentiation Data for (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone


Hydrochloride Salt vs. Free Base: Comparative Aqueous Solubility Enhancement

The target compound is commercially supplied as the hydrochloride salt (CAS 1185299-40-4, C₁₄H₁₇ClN₄O₃, MW 324.76), whereas the free base form (MW 288.30) predominates among non-aminomethyl oxadiazole–morpholine analogues such as the 5-chloromethyl derivative (CAS 1119452-68-4, MW 307.73, supplied as free base) . The hydrochloride salt provides markedly enhanced aqueous solubility—a property directly cited by multiple vendors as enabling improved bioavailability in pharmaceutical applications—whereas the free base chloromethyl analogue lacks this protonatable amine and associated solubility advantage [1]. Although no head-to-head solubility measurement has been published for this specific pair, the general principle that hydrochloride salts of primary amines increase aqueous solubility by 1–3 orders of magnitude relative to neutral free bases is well established in pharmaceutical salt screening literature and represents a procureable differentiation point for formulation scientists [2].

salt formation aqueous solubility formulation development pharmaceutical intermediate

Supplier Purity Benchmarking: ≥98% (NLT) via MolCore vs. 95% Standard Commercial Grade

MolCore offers the target compound at a certified purity of NLT 98% (Not Less Than 98%), manufactured under ISO quality systems specifically for API intermediate applications . In contrast, major chemical suppliers including Aladdin, AKSci, Combi-Blocks, and Chemenu provide the compound at a standard purity of 95% . This 3-percentage-point purity differential, while modest in isolation, is significant in the context of API intermediate procurement, where each percentage point of impurity can introduce by-products that propagate through multi-step syntheses, complicating purification and potentially affecting final active pharmaceutical ingredient purity profiles. The ISO-certified manufacturing process further provides batch-to-batch consistency documentation critical for regulatory submissions .

purity quality control API intermediate ISO certification

1,2,4-Oxadiazole Regioisomer Lipophilicity Advantage Over 1,3,4-Oxadiazole Congeners

A comprehensive matched molecular pair analysis of the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude (~1 log unit) higher lipophilicity (log D) compared to their 1,3,4-oxadiazole matched partners, with this relationship holding 'in virtually all cases' [1]. The target compound incorporates the 1,2,4-oxadiazole regioisomer. While direct log D measurements for this specific compound have not been published, the class-level data indicate that replacement of the 1,2,4-oxadiazole with its 1,3,4 isomer would reduce log D by approximately 1 unit—a difference that can meaningfully alter membrane permeability, metabolic stability, and off-target promiscuity in lead optimisation programmes.

lipophilicity log D matched molecular pair pharmacokinetics

EGFR Kinase Inhibitory Activity: Class-Level Benchmarking of Imidazole–Morpholine–1,2,4-Oxadiazole Hybrids

A 2024 study of imidazole–morpholine–1,2,4-oxadiazole hybrids reported that compound 7b exhibited EGFR kinase inhibition with an IC₅₀ of 0.47 μM, comparable to the reference drug Erlotinib (IC₅₀ = 0.43 μM) [1]. Related morpholine–benzimidazole–oxadiazole derivatives showed VEGFR-2 inhibition down to IC₅₀ = 0.049 μM, comparable to Sorafenib (IC₅₀ = 0.037 μM) [2]. The target compound (3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone shares the core 1,2,4-oxadiazole–morpholine pharmacophore present in these active hybrids. Although no direct EGFR or VEGFR IC₅₀ data are available for the target compound itself, the class-level evidence establishes that 1,2,4-oxadiazole–morpholine hybrids are capable of achieving sub-micromolar to low nanomolar potency against clinically validated kinase targets when appropriately elaborated.

EGFR kinase inhibition anticancer IC50 1,2,4-oxadiazole

NPY Y5 Receptor Antagonist Patent Landscape: Aminomethyl-Substituted 1,2,4-Oxadiazoles as Privileged Intermediates

Patent EP-2703392-A1 (Shionogi & Co.) discloses 5-membered aromatic heterocyclic derivatives having NPY Y5 receptor antagonistic activity, wherein ring A is explicitly defined as oxadiazole and R₂ encompasses substituted or unsubstituted aminomethyl groups [1]. The target compound's structural features—a 1,2,4-oxadiazole core with a 5-aminomethyl substituent and a morpholino carbonyl phenyl motif—map directly onto the Markush structure of this patent family, which claims utility in anti-obesity and metabolic disorder indications [1]. The method for producing oxadiazole derivatives substituted with amino groups has been specifically patented by Shionogi, highlighting the synthetic value of aminomethyl-bearing oxadiazole intermediates [2]. In contrast, the 5-chloromethyl analogue (CAS 1119452-68-4) is not captured within the same NPY Y5 patent scope, illustrating how the aminomethyl substituent confers distinct intellectual property and target-class relevance that cannot be replicated by halogenated congeners.

NPY Y5 neuropathic pain anti-obesity patent intermediate

High-Impact Application Scenarios for (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone


Kinase Inhibitor Library Synthesis: 1,2,4-Oxadiazole–Morpholine Scaffold Elaboration for EGFR/VEGFR Programmes

The target compound serves as an advanced intermediate for synthesising focused kinase inhibitor libraries targeting EGFR and VEGFR, leveraging the 1,2,4-oxadiazole–morpholine pharmacophore that has demonstrated sub-micromolar to low nanomolar IC₅₀ values in structurally related hybrids (EGFR IC₅₀ = 0.47 μM; VEGFR-2 IC₅₀ = 0.049 μM) [1] [2]. The free aminomethyl group provides a synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid diversification of the oxadiazole 5-position to explore structure–activity relationships in lead optimisation. Procurement of the NLT 98% purity grade (MolCore) is recommended for library synthesis to minimise by-product formation during parallel chemistry campaigns .

NPY Y5 Receptor Antagonist Development: Metabolic Disorder and Anti-Obesity Drug Discovery

The compound's structural alignment with the EP-2703392-A1 Markush claims positions it as a privileged intermediate for NPY Y5 receptor antagonist programmes targeting obesity and metabolic syndrome [3]. The aminomethyl substituent is explicitly claimed within the patent's generic formula, and the hydrochloride salt form provides the aqueous solubility necessary for in vitro NPY Y5 binding and functional assays. Medicinal chemistry teams pursuing NPY Y5 antagonists can use this compound as a late-stage intermediate, with the morpholino carbonyl group serving as a metabolically stable amide bioisostere consistent with the 1,2,4-oxadiazole lipophilicity advantage over 1,3,4-oxadiazole isomers (~1 log unit higher log D) [4].

Salt Screening and Pre-formulation Solubility Optimisation Studies

The hydrochloride salt form of the target compound provides a baseline for pharmaceutical salt screening studies aimed at optimising aqueous solubility and dissolution rate. The presence of a protonatable primary amine (pKₐ ~9–10) on the aminomethyl group enables the formation of alternative pharmaceutically acceptable salts (e.g., mesylate, tosylate, phosphate) that can be systematically compared for crystallinity, hygroscopicity, and thermodynamic solubility [5]. The 95% purity grade (Aladdin, AKSci) is adequate for initial salt screening, with scale-up quantities then sourced from the ISO-certified NLT 98% supply line for GLP toxicology batch production.

Bioisosteric Replacement of Amide Linkages in Proteolysis-Targeting Chimeras (PROTACs)

1,2,4-Oxadiazoles are established bioisosteres of amide and ester functionalities, offering improved metabolic stability and modulated lipophilicity while retaining hydrogen-bond acceptor capacity [4]. The target compound's 1,2,4-oxadiazole core, combined with the morpholino carbonyl moiety, presents a dual bioisostere scaffold suitable for replacing metabolically labile amide linkages in PROTAC linker design. The aminomethyl group further provides a convenient attachment point for E3 ligase ligand conjugation, making this compound a versatile building block for PROTAC medicinal chemistry campaigns where linker stability and physicochemical properties are critical optimisation parameters.

Quote Request

Request a Quote for (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.